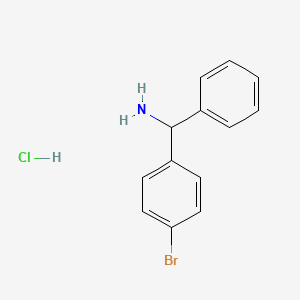

(4-Bromophenyl)(phenyl)methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related bromophenyl compounds involves various reagents and conditions. For instance, the synthesis of a copper(II) complex with a bromophenyl ligand was achieved by reacting a precursor ligand with copper(II) acetate and a nitrogen-containing base like bipyridine or phenanthroline . Another example is the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone, which was prepared by reacting 4-bromophenol with benzoyl chloride . These methods suggest that (4-Bromophenyl)(phenyl)methanamine hydrochloride could be synthesized through similar routes, possibly involving a bromophenol and an amine source in the presence of hydrochloric acid.

Molecular Structure Analysis

X-ray diffraction techniques have been used to determine the crystal structures of bromophenyl compounds. For example, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was determined to be monoclinic with specific cell dimensions . This indicates that (4-Bromophenyl)(phenyl)methanamine hydrochloride could also be crystallized and its structure elucidated using similar crystallographic methods.

Chemical Reactions Analysis

The bromophenyl moiety in the compounds studied is involved in the formation of complexes with metals, as seen in the copper(II) and oxido-vanadium(IV) complexes . This suggests that the bromophenyl group in (4-Bromophenyl)(phenyl)methanamine hydrochloride could also exhibit reactivity towards metal ions, potentially forming coordination compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds can be inferred from their structural characteristics. For instance, the presence of a bromine atom on the phenyl ring can influence the electron distribution and reactivity of the compound . The thermal stability of these compounds has been studied through thermogravimetric analysis, showing that they undergo multi-stage decomposition . The crystallographic data provide insights into the molecular geometry and possible intermolecular interactions, such as hydrogen bonding, which could affect the compound's solubility and melting point .

Aplicaciones Científicas De Investigación

Synthesis and Antioxidant Properties

- Antioxidant Research : The synthesis of derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, which involve bromination processes similar to those used in synthesizing (4-Bromophenyl)(phenyl)methanamine hydrochloride, has shown significant antioxidant power. These compounds, including bromophenols, have been found to possess effective antioxidant activities, which could be beneficial in various medical and scientific applications (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Radiation Protection Features

- Radiation Protection in Oncology : In the field of medical oncology and nuclear medicine, certain bioactive compounds of Mannich bases, which include 4-bromophenyl derivatives, have been studied for their photon and charged particles protecting features. These compounds, owing to their specific chemical compositions, show potential as drug candidates for photon and particle radiations protection applications (Yılmaz, Kavaz, & Gul, 2020).

Crystal Structure Analysis

- Crystallography and Chemical Structure : The crystal structure of compounds such as (5-bromo-2-hydroxyphenyl)(phenyl)methanone, synthesized through reactions involving 4-bromophenol, has been determined, providing insights into the molecular arrangement and potential applications in material sciences and chemistry (Xin-mou, 2009).

Applications in Organic Chemistry and Catalysis

- Organic Synthesis : The use of (4-Bromophenyl)(phenyl)methanamine hydrochloride in organic synthesis has been explored in various contexts, including the formation of Schiff base compounds and their potential applications in nonlinear optical materials and pharmaceuticals. These studies highlight the versatility of this compound in facilitating complex chemical transformations and its relevance in materials science (Maza et al., 2020).

Antimicrobial and Antifungal Applications

- Antimicrobial and Antifungal Properties : Bromophenols derived from marine algae, which are structurally related to (4-Bromophenyl)(phenyl)methanamine hydrochloride, have shown significant antibacterial activities against various strains of bacteria, indicating the potential use of bromophenol derivatives in developing new antimicrobial agents (Xu et al., 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment and following safety precautions .

Propiedades

IUPAC Name |

(4-bromophenyl)-phenylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWHELGYDLPWLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromophenyl)(phenyl)methanamine hydrochloride | |

CAS RN |

5267-43-6 |

Source

|

| Record name | Benzenemethanamine, 4-bromo-α-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5267-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-bromophenyl)(phenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]oxazole-4-carbaldehyde](/img/structure/B1287380.png)

![2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile](/img/structure/B1287401.png)